1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea
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Overview
Description
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthalene ring and a piperidine ring, which are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea typically involves the reaction of 1-naphthyl isocyanate with 1-methyl-4-piperidinol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted naphthalene or piperidine derivatives .
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including its interactions with specific enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications of the compound, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of the interaction. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
1-(1-Methylpiperidin-4-yl)-3-naphthalen-1-ylurea is unique due to its combination of a naphthalene ring and a piperidine ring connected through a urea linkage. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties. The presence of both aromatic and heterocyclic components allows for diverse interactions and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20-11-9-14(10-12-20)18-17(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTRWZFHJSMZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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